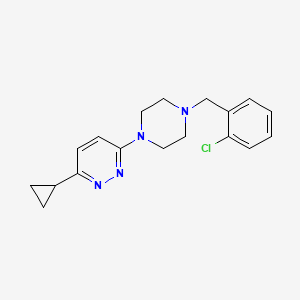

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a pyridazine ring substituted with a cyclopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research has indicated that compounds similar to 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine exhibit antidepressant properties. The compound's structure allows it to interact with serotonin receptors, which are crucial in the modulation of mood. Studies have demonstrated that derivatives of this compound can enhance serotonin levels, thus contributing to antidepressant effects .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. Its ability to modulate dopamine receptor activity suggests it could be effective in treating conditions such as schizophrenia. Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with psychotic disorders .

Neuropharmacology

Cognitive Enhancement

In neuropharmacological studies, the compound has shown promise in enhancing cognitive functions. Research indicates that it may improve memory and learning capabilities by modulating neurotransmitter systems associated with cognition, particularly through cholinergic pathways .

Case Study: Memory Improvement in Animal Models

A study involving rodent models demonstrated that administration of the compound resulted in significant improvements in memory retention during maze tests compared to control groups. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Pain Management

VAP-1 Inhibition

Recent research has explored the use of this compound as an inhibitor of VAP-1 (Vascular Adhesion Protein-1), which plays a role in pain signaling pathways. By inhibiting this protein, the compound may reduce pain perception and inflammation, offering a new avenue for pain management therapies .

Pharmacokinetics and Toxicology

Safety Profile

Toxicological assessments have been conducted to evaluate the safety of this compound. Results indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are necessary to fully understand the compound's pharmacokinetics and long-term safety .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events . The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Chlorobenzylidene)-(4-(2-Chlorobenzyl)-piperazin-1-yl)-amine

- (4-(2-Chlorobenzyl)-piperazin-1-yl)-(2,3-dimethoxy-benzylidene)-amine

Uniqueness

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN4 with a molecular weight of 304.80 g/mol. The compound features a piperazine ring, a chlorobenzyl group, and a cyclopropyl moiety attached to a pyridazine core.

Pharmacological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing on its potential as an antipsychotic and antidepressant agent.

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit significant antipsychotic effects. In animal models, these compounds have shown efficacy in reducing symptoms associated with schizophrenia, such as hyperactivity and stereotypy .

Antidepressant Activity

In addition to antipsychotic properties, this compound has been investigated for its antidepressant effects. Studies utilizing the forced swim test (FST) and tail suspension test (TST) in rodents demonstrated that the compound could significantly reduce depressive-like behaviors .

The mechanism by which this compound exerts its effects is believed to involve modulation of neurotransmitter systems:

- Dopamine Receptors : The compound acts as an antagonist at dopamine D2 receptors, which is a common target for antipsychotic medications.

- Serotonin Receptors : It also interacts with serotonin receptors (5-HT1A and 5-HT2A), contributing to its antidepressant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antipsychotic Effects :

- Antidepressant Efficacy :

-

Molecular Docking Studies :

- Molecular docking studies have revealed favorable binding interactions with both dopamine and serotonin receptors, supporting the hypothesis of its dual-action mechanism.

Data Tables

Propiedades

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-cyclopropylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c19-16-4-2-1-3-15(16)13-22-9-11-23(12-10-22)18-8-7-17(20-21-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMHSXWSMMQEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.